

# Mass Spectrometry Analysis of ADCs with Cleavable Peptide Linkers: A Comparative Guide

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## Compound of Interest

Compound Name: *Fmoc-Gly-Gly-allyl propionate*

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The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapies requires robust analytical methods to ensure their efficacy and safety. A critical quality attribute of ADCs is the drug-to-antibody ratio (DAR), which, along with the distribution of drug molecules, significantly impacts the therapeutic window. This guide provides a comparative overview of common mass spectrometry (MS) techniques for the analysis of ADCs, with a focus on those synthesized using cleavable peptide linkers, such as those employing **Fmoc-Gly-Gly-allyl propionate** in their construction.

The choice of analytical technique is crucial for accurately characterizing these complex biomolecules. This guide will compare Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS), and Native Mass Spectrometry (Native MS), providing researchers, scientists, and drug development professionals with the information needed to select the most appropriate method for their analytical challenges.

## Comparison of Mass Spectrometry Techniques for ADC Analysis

The selection of a mass spectrometry-based method for ADC analysis depends on the specific information required, the characteristics of the ADC, and the desired sample throughput. The following table summarizes the key performance characteristics of HIC-MS, RPLC-MS, and Native MS for the analysis of ADCs with cleavable peptide linkers.

Feature	Hydrophobic Interaction Chromatography-MS (HIC-MS)	Reversed-Phase Liquid Chromatography-MS (RPLC-MS)	Native Mass Spectrometry (Native MS)
Principle	Separates molecules based on hydrophobicity under non-denaturing conditions.	Separates molecules based on hydrophobicity under denaturing conditions.	Analyzes intact proteins and complexes in their near-native state.
Primary Application	Determination of DAR and drug-load distribution for cysteine-linked ADCs. <a href="#">[1]</a> <a href="#">[2]</a>	DAR determination, analysis of light and heavy chains, and impurity profiling. <a href="#">[3]</a> <a href="#">[4]</a>	Analysis of intact ADC mass, DAR, and non-covalent complexes. <a href="#">[5]</a>
Sample State	Native, folded protein structure is preserved. <a href="#">[1]</a>	Denatured, protein unfolds.	Native, folded conformation is maintained.
Resolution	Good resolution of different DAR species, particularly for cysteine-linked ADCs. <a href="#">[1]</a>	High resolution for separated light and heavy chains. Can resolve different drug-loaded species. <a href="#">[3]</a>	High resolution for intact mass measurement, allowing for the identification of different glycoforms and drug-loaded species. <a href="#">[6]</a>
MS Compatibility	Requires MS-compatible mobile phases, which can be a challenge. <a href="#">[2]</a>	Highly compatible with MS.	Requires volatile buffers to maintain the native state.
Information Obtained	Average DAR, distribution of DAR species. <a href="#">[1]</a> <a href="#">[2]</a>	Average DAR, mass of light and heavy chains, identification of conjugation sites (with MS/MS). <a href="#">[3]</a> <a href="#">[7]</a>	Intact mass of the ADC, DAR distribution, stoichiometry of non-

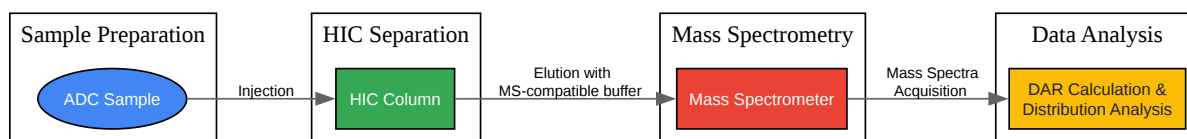
covalent complexes.

[5][6]

Limitations	Less suitable for highly heterogeneous lysine-linked ADCs. Mobile phase optimization can be complex.[3]	Denaturing conditions can lead to the loss of information about non-covalent interactions.	May have lower sensitivity compared to denaturing techniques. Not suitable for identifying conjugation sites.
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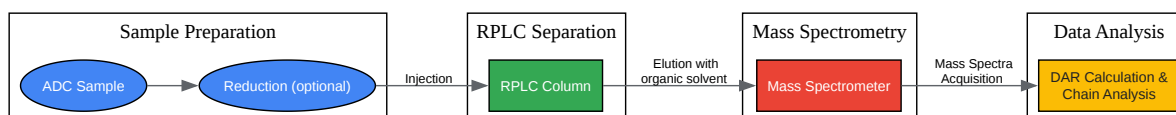
## Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the mass spectrometry analysis of ADCs using HIC-MS, RPLC-MS, and Native MS.



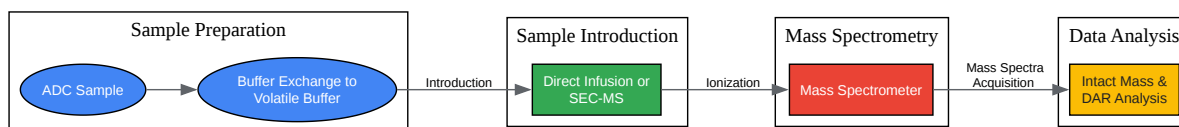
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### HIC-MS Experimental Workflow.



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### RPLC-MS Experimental Workflow.



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Native MS Experimental Workflow.

## Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate ADC analysis. Below are representative protocols for the three discussed MS techniques.

### Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS)

- Sample Preparation:
  - If necessary, buffer exchange the ADC sample into a solution compatible with HIC, such as 20 mM histidine, pH 6.0.
- Chromatographic Separation:
  - Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).
  - Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
  - Mobile Phase B: 20 mM sodium phosphate, pH 7.0.
  - Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the different DAR species. The exact gradient will need to be optimized for the specific ADC.
  - Flow Rate: Typically 0.5-1.0 mL/min.

- Detection: UV at 280 nm and in-line MS detection.
- Mass Spectrometry:
  - Ion Source: Electrospray ionization (ESI).
  - Mode: Positive ion mode.
  - Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass measurement.
  - Data Acquisition: Acquire data over the appropriate m/z range for the intact ADC.
- Data Analysis:
  - Deconvolute the mass spectra to obtain the zero-charge mass of each DAR species.
  - Calculate the average DAR by taking the weighted average of the different DAR species, based on their relative abundance from the chromatogram or mass spectrum.

## Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)

- Sample Preparation:
  - For analysis of the intact ADC, dilute the sample in an appropriate buffer.
  - For subunit analysis, reduce the ADC by adding a reducing agent like dithiothreitol (DTT) and incubating at 37°C for 30 minutes to separate the light and heavy chains.
- Chromatographic Separation:
  - Column: A reversed-phase column with a wide pore size suitable for large proteins (e.g., Agilent PLRP-S).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from low to high organic content (Mobile Phase B) is used to elute the ADC or its subunits.
- Flow Rate: Typically 0.2-0.5 mL/min.
- Detection: UV at 280 nm and in-line MS detection.
- Mass Spectrometry:
  - Ion Source: ESI.
  - Mode: Positive ion mode.
  - Mass Analyzer: TOF or Orbitrap.
  - Data Acquisition: Acquire data over the  $m/z$  range appropriate for the intact ADC or its subunits.
- Data Analysis:
  - Deconvolute the mass spectra to determine the mass of the intact ADC or the individual light and heavy chains.
  - Calculate the average DAR based on the mass shift observed due to drug conjugation. For subunit analysis, the DAR is calculated from the weighted average of the drug-loaded light and heavy chains.[8]

## Native Mass Spectrometry (Native MS)

- Sample Preparation:
  - Buffer exchange the ADC sample into a volatile aqueous buffer, such as 100-200 mM ammonium acetate, pH 7.0, to maintain the native structure during ionization.[9] This can be done using size-exclusion chromatography (SEC) or buffer exchange columns.[5][10]
- Sample Introduction and Ionization:

- The sample can be introduced into the mass spectrometer via direct infusion using a nano-electrospray ionization (nESI) source.
- Alternatively, online SEC can be coupled to the MS for automated buffer exchange and sample introduction.[5][10]
- Ion Source: ESI with gentle source conditions to minimize protein unfolding.
- Mass Spectrometry:
  - Mode: Positive ion mode.
  - Mass Analyzer: A high-resolution mass analyzer such as TOF or Orbitrap is required to resolve the different charge states and glycoforms.
  - Data Acquisition: Acquire data over a high m/z range, as native proteins carry fewer charges and appear at higher m/z values.
- Data Analysis:
  - Deconvolute the mass spectra to determine the intact mass of the different ADC species.
  - The average DAR and drug-load distribution are determined from the relative intensities of the peaks corresponding to different numbers of conjugated drugs.

## Conclusion

The mass spectrometry analysis of ADCs, particularly those with cleavable linkers like the dipeptide motif found in ADCs synthesized using **Fmoc-Gly-Gly-allyl propionate**, is essential for ensuring product quality and understanding their in-vivo behavior. HIC-MS, RPLC-MS, and Native MS each offer unique advantages and are often used in a complementary fashion to provide a comprehensive characterization of these complex therapeutics. The choice of the most suitable technique will depend on the specific analytical question being addressed, with HIC-MS and Native MS being ideal for analyzing the intact ADC under non-denaturing conditions, and RPLC-MS providing high-resolution information at the subunit level. By understanding the principles and experimental considerations of each technique, researchers

can develop robust analytical strategies to accelerate the development of next-generation ADCs.

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